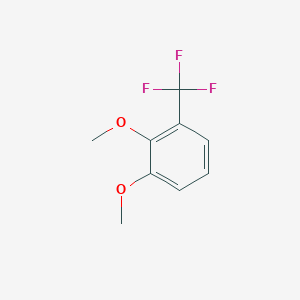

2,3-Dimethoxybenzotrifluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIJOGIBDMYFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576992 | |

| Record name | 1,2-Dimethoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261673-36-2 | |

| Record name | 1,2-Dimethoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethoxybenzotrifluoride

Novel and Emerging Synthetic Approaches

Catalytic Synthesis Innovations

Organocatalytic Methods for Synthesis of this compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. rsc.orgnih.gov These small organic molecules can facilitate a wide range of transformations with high levels of stereoselectivity. rsc.orgbeilstein-journals.org While direct organocatalytic methods for the synthesis of this compound are not extensively documented in dedicated literature, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis.

For instance, the introduction of the trifluoromethyl group, a critical step, can be conceptually approached using organocatalytic strategies. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are known to activate substrates towards nucleophilic or electrophilic attack. beilstein-journals.org In a hypothetical organocatalytic route to a precursor of this compound, a chiral Brønsted acid or base could be employed to control the stereoselective installation of a functional group that is later converted to the trifluoromethyl group.

Recent advancements have seen the development of organocatalytic systems for the asymmetric allylation of imines, a reaction that forms chiral amines which are valuable synthetic intermediates. beilstein-journals.org Furthermore, organocatalysts have been successfully used in the enantioselective synthesis of complex molecules like bicyclo[2.2.2]octenones through dearomatization reactions. nih.gov The combination of two different chiral Brønsted acid catalysts has also been shown to achieve excellent enantiocontrol in the synthesis of Csp2–N atropisomers. rsc.org These examples highlight the potential for developing novel organocatalytic methods for the synthesis of complex molecules like this compound.

Photoredox Catalysis in the Synthesis of this compound

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. nih.govbeilstein-journals.org This methodology is particularly relevant for the introduction of trifluoromethyl groups. rsc.org

The general mechanism of photoredox catalysis involves a photocatalyst, typically a ruthenium or iridium complex or an organic dye, which absorbs visible light to reach an excited state. beilstein-journals.orgwikipedia.org This excited catalyst can then engage in single-electron transfer (SET) with a suitable substrate. For trifluoromethylation, a trifluoromethyl source, such as Togni's reagent, Langlois' reagent (CF3SO2Na), or trifluoroiodomethane (CF3I), can be reduced or oxidized by the photocatalyst to generate the trifluoromethyl radical (•CF3). rsc.orgresearchgate.net This highly reactive radical can then add to an aromatic ring, such as a 1,2-dimethoxybenzene derivative, to form the desired benzotrifluoride.

A potential photoredox synthesis of this compound could involve the direct C-H trifluoromethylation of 1,2-dimethoxybenzene. The process would likely proceed as follows:

Excitation of the photocatalyst by visible light.

Single-electron transfer from a suitable donor to the excited photocatalyst.

Reduction of a trifluoromethylating agent by the reduced photocatalyst to generate the •CF3 radical.

Addition of the •CF3 radical to the aromatic ring of 1,2-dimethoxybenzene.

Oxidation of the resulting radical adduct and subsequent deprotonation to yield this compound.

Recent studies have demonstrated the use of photoredox catalysis for the trifluoromethylation of various organic molecules, including heteroarenes and alkenes. rsc.orgacs.org For example, the hydrotrifluoromethylation of styrenes and aliphatic alkenes has been achieved using an organic photoredox catalyst and Langlois' reagent. wikipedia.org The combination of electrochemistry and photoredox catalysis, known as electron-primed photoredox catalysis, offers a mechanistically simpler approach by using an electrode to generate the active catalyst state. youtube.com

Table 1: Common Reagents in Photoredox-Mediated Trifluoromethylation

Electrochemical Synthesis Routes

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions. nih.gov This approach can often be performed at room temperature and pressure, minimizing energy consumption and waste generation.

The electrochemical synthesis of this compound could be envisioned through the anodic oxidation of a suitable precursor in the presence of a fluoride source. A key advantage of electrosynthesis is the ability to generate highly reactive species in a controlled manner at the electrode surface.

One plausible electrochemical route is the direct trifluoromethylation of 1,2-dimethoxybenzene. This could involve the anodic oxidation of a trifluoromethyl source, such as the trifluoroacetate (B77799) anion or trifluoromethanesulfinate (TFMS), to generate the trifluoromethyl radical. nih.gov Baran and coworkers have demonstrated the direct electrolysis of zinc bis-trifluoromethylsulfinate to produce trifluoromethyl radicals for the functionalization of heteroarenes. nih.gov

Alternatively, an indirect electrochemical approach could be employed where a mediator is electrochemically generated to carry out the trifluoromethylation reaction. The choice of solvent and supporting electrolyte is crucial in electrochemical synthesis as it significantly influences the reaction pathway and product selectivity. thieme-connect.de For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can stabilize reactive intermediates and prevent over-oxidation. thieme-connect.de

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free and Solvent-Reduced Methodologies

Reducing or eliminating the use of volatile organic solvents is a key aspect of green chemistry. researchgate.netcem.com Solvent-free, or neat, reactions can lead to higher reaction rates, easier product purification, and reduced waste. dergipark.org.tracademie-sciences.fr Microwave-assisted organic synthesis is a powerful technique that often allows for solvent-free conditions, leading to significantly shorter reaction times and higher yields. cem.comwjbphs.com For the synthesis of this compound, exploring solvent-free conditions for key steps, such as the trifluoromethylation reaction, could offer substantial environmental benefits. Where solvents are necessary, the use of greener alternatives such as water, supercritical fluids, or bio-based solvents is encouraged. nih.govnih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. numberanalytics.comskpharmteco.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. jocpr.comnwnu.edu.cn

To optimize the atom economy in the synthesis of this compound, synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org This involves choosing reactions that are inherently atom-economical and minimizing the use of protecting groups and other auxiliary substances. matanginicollege.ac.in The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another important metric for assessing the greenness of a process. chembam.com

Table 2: Comparison of Reaction Types based on Atom Economy

Development of Sustainable Reagents and Catalysts

The development of sustainable reagents and catalysts is crucial for greening the synthesis of this compound. This includes the use of catalysts that are recyclable, non-toxic, and derived from renewable resources. Organocatalysts, being metal-free, are often considered more sustainable than their transition-metal counterparts. mdpi.com

In the context of trifluoromethylation, significant efforts have been made to develop more sustainable trifluoromethylating reagents. researchgate.net For example, fluoroform (HCF3) is an inexpensive and abundant C1 feedstock that can be used as a trifluoromethyl source, although its low reactivity presents challenges. acs.org The development of catalytic systems that can efficiently activate fluoroform would represent a major step towards a more sustainable synthesis of trifluoromethylated compounds. acs.org Recyclable reagents and catalysts further enhance the sustainability of a process by reducing waste and cost. acs.org

Reactivity and Mechanistic Investigations of 2,3 Dimethoxybenzotrifluoride

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is governed by the interplay of the electronic (inductive and resonance) and steric effects of the substituents already present.

The regioselectivity of electrophilic attack on the 2,3-Dimethoxybenzotrifluoride ring is determined by the competing directing effects of the two methoxy (B1213986) groups and the trifluoromethyl group.

Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus "activating" it towards electrophilic attack. libretexts.org Consequently, methoxy groups are classified as activating, ortho, para-directors.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is characterized by the strong electronegativity of the three fluorine atoms. This results in a powerful electron-withdrawing inductive effect (-I effect) that pulls electron density away from the benzene ring. nih.govyoutube.com This deactivates the ring, making it less reactive towards electrophiles. The -CF₃ group destabilizes the positively charged intermediate (arenium ion) when the attack is at the ortho or para positions. The meta position is least destabilized, making the trifluoromethyl group a deactivating, meta-director. libretexts.orgnih.gov

In this compound, the positions available for substitution are C4, C5, and C6.

The methoxy group at C2 directs ortho to C1 (blocked) and para to C5.

The methoxy group at C3 directs ortho to C2 (blocked) and C4, and para to C6.

Therefore, the two activating methoxy groups strongly favor substitution at positions C4, C5, and C6. Conversely, the trifluoromethyl group at C1 directs meta to itself, which are positions C3 (blocked) and C5.

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | +R, -I (Resonance dominates) | Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | -I (Strong inductive withdrawal) | Strongly Deactivating | Meta |

While electronic effects predict the potential sites of reaction, steric hindrance plays a crucial role in determining the final product distribution. In this compound, the substituents are clustered on one side of the ring.

Position C4: This position is flanked by a methoxy group (C3) and the trifluoromethyl group (C1). The trifluoromethyl group is notably bulky, which would create significant steric repulsion with an incoming electrophile, potentially disfavoring attack at C4.

Position C5: This position is adjacent to the C4 hydrogen and the C6 hydrogen, making it relatively less hindered than C4.

Position C6: This position is adjacent to a methoxy group (C2) but has only a hydrogen atom on the other side (C5), making it the most sterically accessible of the activated positions.

Considering both electronic and steric factors, electrophilic substitution is most likely to occur at position C6, followed by C5. Attack at C4 is predicted to be the least favorable due to severe steric hindrance from the adjacent trifluoromethyl group.

| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated (ortho to -OCH₃) | High (adjacent to -CF₃) | Minor Product |

| C5 | Activated (para to -OCH₃, meta to -CF₃) | Moderate | Major Product |

| C6 | Activated (ortho to -OCH₃) | Low | Major Product |

Nucleophilic Aromatic Substitution Potential and Transformations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, this reaction is facilitated by electron-withdrawing groups. masterorganicchemistry.comnih.gov

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient (electrophilic) to be susceptible to attack by a nucleophile. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups. In this compound, the trifluoromethyl group serves this purpose effectively. Its powerful inductive electron withdrawal significantly reduces the electron density of the aromatic ring, making it a potential substrate for nucleophilic attack. The electron-donating methoxy groups, however, counteract this effect to some extent by increasing electron density. Therefore, the potential for SNAr on this molecule is critically dependent on the presence of a suitable leaving group at a position that is activated by the -CF₃ group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Functional Group Transformations and Derivatization Strategies

The substituents on the this compound ring offer several avenues for further chemical modification.

Ether Cleavage: The methoxy groups can be cleaved to form the corresponding dihydroxybenzotrifluoride using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would unmask reactive phenol (B47542) functionalities, which could then be used in a variety of subsequent reactions, such as Williamson ether synthesis or esterification.

Electrophilic Substitution: As discussed, the ring can undergo electrophilic substitution, primarily at the C5 and C6 positions. Common transformations include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. The nitro group can then be reduced to an amino group (-NH₂), a versatile functional group for building more complex molecules.

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst. The resulting aryl halides are key substrates for cross-coupling reactions (e.g., Suzuki, Heck).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid. This is a reliable method for forming a new carbon-carbon bond.

C-F Bond Functionalization: While the C-F bonds in the trifluoromethyl group are very strong, modern catalytic methods are emerging for the selective hydrodefluorination or defluoroalkylation of Ar-CF₃ groups. These advanced methods can transform the -CF₃ group into -CF₂H or -CF₂R moieties, providing access to a wider range of fluorinated analogues.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| -OCH₃ (Methoxy) | Ether Cleavage | BBr₃ or HBr | -OH (Phenol) |

| Aromatic Ring (C-H) | Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) |

| Aromatic Ring (C-H) | Bromination | Br₂, FeBr₃ | -Br (Bromo) |

| Aromatic Ring (C-H) | Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Ketone) |

| -CF₃ (Trifluoromethyl) | Reductive Hydrodefluorination | Photocatalyst, H-donor | -CF₂H (Difluoromethyl) |

Reactions at the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is known for its high stability, making transformations of this moiety challenging. However, its strong electron-withdrawing nature can be harnessed to facilitate certain reactions.

Selective Reduction and Oxidation Pathways

Selective reduction of the trifluoromethyl group in aromatic compounds to a difluoromethyl (-CF2H) or methyl (-CH3) group is a synthetically valuable transformation. While specific studies on this compound are not extensively documented, general methods for the hydrodefluorination (HDF) of trifluoromethylarenes can be considered. Photoredox catalysis, for instance, has emerged as a powerful tool for the selective C-F bond cleavage. These reactions often proceed via a radical anion intermediate, and the presence of electron-donating groups, such as methoxy groups, can influence the reaction's efficiency and selectivity.

Conversely, the oxidation of the trifluoromethyl group is a difficult process due to the strength of the C-F bonds. Protolytic defluorination of trifluoromethyl-substituted arenes in superacids can lead to the formation of acylium ion intermediates, which can then be trapped by nucleophiles. This suggests a pathway for the conversion of the -CF3 group to a carboxylic acid under harsh conditions. nih.gov For benzotrifluoride (B45747) itself, oxidative carbonylation to form trifluoromethylbenzoic acid has been achieved using transition metal catalysts like Rh(III) or Pd(II) in the presence of an oxidant. scispace.com The applicability of these methods to this compound would depend on the stability of the methoxy groups under the reaction conditions.

Table 1: Potential Transformation Pathways for the Trifluoromethyl Group of this compound

| Transformation | Reagents/Conditions (General) | Potential Product |

| Selective Hydrodefluorination | Photoredox catalyst, H-atom donor | 2,3-Dimethoxydifluoromethylbenzene |

| Oxidative Carbonylation | CO, O2, Rh(III) or Pd(II) catalyst | 2,3-Dimethoxy-X-(trifluoromethyl)benzoic acid |

| Protolytic Defluorination/Hydrolysis | Superacid, followed by hydrolysis | 2,3-Dimethoxybenzoic acid |

Derivatization to Carboxylic Acids and Other Fluorinated Functional Groups

The conversion of a trifluoromethyl group into a carboxylic acid is a key transformation. As mentioned, this can potentially be achieved through harsh oxidative conditions or protolytic defluorination followed by hydrolysis. nih.gov Another approach involves the reaction of trifluoromethyl-substituted arenes with superacids to form reactive electrophilic species that can lead to the formation of benzophenone (B1666685) derivatives through dimerization or reaction with other arenes. nih.gov

The derivatization to other fluorinated functional groups, such as a trifluoromethoxy (-OCF3) group, is a complex process. While methods for the synthesis of aryl trifluoromethyl ethers exist, they typically start from phenols. beilstein-journals.org Direct conversion of a -CF3 group to a -OCF3 group on an aromatic ring is not a common transformation.

Modifications of the Methoxy Groups

The methoxy groups in this compound are susceptible to cleavage, providing a route to valuable hydroxybenzotrifluoride derivatives.

Demethylation Strategies for Hydroxybenzotrifluoride Derivatives

The most common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). orgsyn.orgnih.govnih.govcommonorganicchemistry.com This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov For molecules with multiple methoxy groups, the stoichiometry of BBr3 can be adjusted to achieve selective or complete demethylation. It is generally recommended to use one mole of BBr3 per ether group. mdma.ch The reaction with this compound would be expected to yield 2,3-dihydroxybenzotrifluoride.

Other reagents for demethylation include strong acids like HBr or HI, but these often require harsh conditions. orgsyn.org

Table 2: Demethylation of this compound

| Reagent | General Conditions | Expected Product |

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to room temp. | 2,3-Dihydroxybenzotrifluoride |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | 2,3-Dihydroxybenzotrifluoride |

Note: This table represents expected outcomes based on established methods for aryl ether cleavage.

Ether Cleavage and Subsequent Functionalization

Once the methoxy groups are cleaved to form hydroxyl groups, these can be further functionalized. For example, the resulting 2,3-dihydroxybenzotrifluoride can be converted to its corresponding bis(triflate) derivative, which can then participate in various cross-coupling reactions to form C-C, C-N, or C-S bonds. The hydroxyl groups can also be re-alkylated with different alkyl halides to introduce new ether functionalities.

Functionalization of the Aromatic Ring System

Electrophilic aromatic substitution on this compound is complex due to the competing directing effects of the substituents. The two methoxy groups are activating and ortho, para-directing, while the trifluoromethyl group is deactivating and meta-directing. youtube.comucalgary.calibretexts.org

The methoxy group at position 2 directs electrophiles to the (unsubstituted) C4 and C6 positions. The methoxy group at position 3 directs to the C4 and C6 positions. The trifluoromethyl group at position 1 directs to the C5 position. Therefore, the C4 and C6 positions are strongly activated by both methoxy groups, making them the most likely sites for electrophilic attack. The C5 position is activated by the 2-methoxy group (para) but deactivated by the 3-methoxy group (meta) and is the meta position to the deactivating CF3 group.

A study on the photocatalytic trifluoromethylation of 1,3-dimethoxybenzene (B93181) resulted in substitution at the C2, C4, and C6 positions, highlighting the strong ortho, para-directing effect of the methoxy groups. chemrxiv.orgchemrxiv.org While this is a different isomer, it supports the prediction that electrophilic attack on this compound would favor the positions activated by the methoxy groups.

Another powerful strategy for the functionalization of substituted aromatic rings is directed ortho-metalation (DoM). In this reaction, a strong base like an organolithium reagent is used to deprotonate a position ortho to a directing metalation group (DMG). Methoxy groups can act as DMGs. In the case of this compound, lithiation would be expected to occur at the C4 position, which is ortho to the 3-methoxy group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Predicted Major Product(s) | Rationale |

| Nitration | 2,3-Dimethoxy-4-nitrobenzotrifluoride and/or 2,3-Dimethoxy-6-nitrobenzotrifluoride | Strong activation and ortho, para-directing effect of the two methoxy groups. |

| Halogenation | 2,3-Dimethoxy-4-halobenzotrifluoride and/or 2,3-Dimethoxy-6-halobenzotrifluoride | Strong activation and ortho, para-directing effect of the two methoxy groups. |

| Friedel-Crafts Acylation | 4-Acyl-2,3-dimethoxybenzotrifluoride and/or 6-Acyl-2,3-dimethoxybenzotrifluoride | Strong activation and ortho, para-directing effect of the two methoxy groups. |

| Directed ortho-Metalation | 4-Functionalized-2,3-dimethoxybenzotrifluoride | Directed metalation by the 3-methoxy group. |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and directed ortho-metalation, as specific experimental data for this compound is limited.

Radical and Organometallic Reactivity Studies of this compound

The reactivity of this compound is significantly influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group. These substituents modulate the electron density of the aromatic ring and influence the regioselectivity of various transformations. This section explores the radical and organometallic reactivity of this compound, with a focus on C-H functionalization and cross-coupling reactions of its halogenated derivatives.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool in modern organic synthesis, allowing for the introduction of new functional groups without the need for pre-installed leaving groups. In the context of this compound, the electron-rich nature of the aromatic ring, due to the two methoxy substituents, makes it a candidate for electrophilic aromatic substitution-type C-H functionalization reactions. However, the strong electron-withdrawing effect of the trifluoromethyl group deactivates the ring, posing a challenge for such transformations.

Radical-mediated C-H functionalization presents a viable alternative. While specific studies on this compound are not extensively documented, research on the constitutional isomer, 1,3-dimethoxybenzene, provides valuable insights into the potential reactivity of this system under radical conditions. A study on the photo-induced trifluoromethylation of 1,3-dimethoxybenzene using sodium triflinate (CF3SO2Na) as the trifluoromethyl source and anthraquinone (B42736) as a photosensitizer demonstrated that direct C-H trifluoromethylation of the aromatic ring is achievable chemrxiv.org.

The reaction, conducted under visible light irradiation, yielded a mixture of mono- and bis-trifluoromethylated products. This suggests that a similar approach could be applied to this compound to achieve C-H functionalization. The regioselectivity of such a reaction on this compound would be dictated by the interplay of the directing effects of the methoxy and trifluoromethyl groups.

Table 1: Photo-induced Trifluoromethylation of 1,3-Dimethoxybenzene

| Entry | Product | Position of CF3 | Yield (%) |

| 1 | 1,3-Dimethoxy-2-(trifluoromethyl)benzene | C-2 | 19 |

| 2 | 1,3-Dimethoxy-4-(trifluoromethyl)benzene | C-4 | 66 |

| 3 | 1,3-Dimethoxy-2,4-bis(trifluoromethyl)benzene | C-2, C-4 | 2.1 |

| 4 | 1,5-Dimethoxy-2,4-bis(trifluoromethyl)benzene | C-2, C-4 | 6.6 |

Data adapted from a study on the pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene. The yields were obtained under optimized pulsed light conditions.

The results from the study on 1,3-dimethoxybenzene indicate that C-H functionalization occurs at positions activated by the methoxy groups. For this compound, the positions ortho and para to the methoxy groups (C-4 and C-6) would be the most likely sites for radical attack, with potential for functionalization at the C-5 position as well. Further experimental investigation is required to determine the precise regiochemical outcome and feasibility of C-H functionalization on this compound.

Cross-Coupling Reactions Utilizing Halogenated Analogues of this compound

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. To engage this compound in such reactions, it must first be halogenated to introduce a suitable leaving group (e.g., Br, I) onto the aromatic ring.

The synthesis of halogenated derivatives of this compound is a crucial prerequisite. While direct halogenation of this compound has not been explicitly reported, the synthesis of brominated dimethoxybenzaldehydes has been demonstrated, suggesting that direct bromination of the electron-rich dimethoxy-substituted ring is a feasible strategy. For instance, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) can be synthesized by treating 2,3-dimethoxybenzaldehyde (B126229) with N-bromosuccinimide (NBS) in dimethylformamide (DMF). This suggests that a similar electrophilic bromination of this compound could yield the desired halogenated precursors.

Once obtained, these halogenated analogues can be employed in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-based substituents. The general scheme for a Suzuki coupling, for example, would involve the reaction of a bromo-2,3-dimethoxybenzotrifluoride with a boronic acid in the presence of a palladium catalyst and a base.

Table 2: Hypothetical Suzuki Cross-Coupling of Bromo-2,3-dimethoxybenzotrifluoride

| Entry | Halogenated Substrate | Coupling Partner | Catalyst | Base | Product |

| 1 | 4-Bromo-2,3-dimethoxybenzotrifluoride | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 4-Phenyl-2,3-dimethoxybenzotrifluoride |

| 2 | 5-Bromo-2,3-dimethoxybenzotrifluoride | Methylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 5-Methyl-2,3-dimethoxybenzotrifluoride |

| 3 | 6-Bromo-2,3-dimethoxybenzotrifluoride | Vinylboronic acid | Pd(OAc)2 | Na2CO3 | 6-Vinyl-2,3-dimethoxybenzotrifluoride |

This table represents a hypothetical scenario as specific experimental data for cross-coupling reactions of halogenated this compound are not available in the searched literature. The conditions are based on general procedures for Suzuki cross-coupling reactions of aryl bromides.

The success and efficiency of these cross-coupling reactions would depend on factors such as the nature of the halogen, the choice of catalyst and ligands, the reaction conditions (temperature, solvent, base), and the electronic and steric properties of the coupling partners. The presence of the trifluoromethyl group might necessitate modified reaction conditions compared to non-fluorinated analogues due to its influence on the electronic properties of the aryl halide.

Advanced Analytical Methodologies for Structural and Purity Research of 2,3 Dimethoxybenzotrifluoride

High-Resolution Spectroscopic Techniques for Structural Elucidation Research

Spectroscopic methods are indispensable for determining the molecular architecture of 2,3-Dimethoxybenzotrifluoride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are foundational. One-dimensional (1D) spectra provide initial information on the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Given the substitution pattern on the benzene (B151609) ring, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern. The methoxy (B1213986) groups would appear as distinct singlets in the upfield region, while the trifluoromethyl group would yield a singlet in the ¹⁹F NMR spectrum.

Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be critical in confirming the connectivity of the methoxy groups and the trifluoromethyl group to the correct positions on the benzene ring by showing correlations from the methoxy protons to the C2 and C3 carbons, and from the aromatic protons to the trifluoromethyl carbon.

Solid-State NMR (ssNMR) could be utilized to study the compound in its solid form. This technique can provide information about the molecular structure and dynamics in the solid state and can be used to distinguish between different crystalline forms (polymorphs).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| C1-CF₃ | - | ~124 (q) |

| C2-OCH₃ | - | ~148 |

| C3-OCH₃ | - | ~152 |

| C4-H | ~7.1-7.3 | ~115 |

| C5-H | ~7.4-7.6 | ~125 |

| C6-H | ~7.0-7.2 | ~112 |

| 2-OCH₃ | ~3.9 | ~56 |

| 3-OCH₃ | ~3.95 | ~61 |

Note: Predicted values are based on standard substituent effects. 'q' denotes a quartet due to coupling with ¹⁹F.

Advanced Mass Spectrometry (HRMS, MS/MS Fragmentation Pathway Analysis)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₉F₃O₂), the expected exact mass is 206.0554.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural arrangement of the molecule can be confirmed. A plausible fragmentation pathway for this compound would likely involve:

Loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion.

Subsequent loss of carbon monoxide (CO).

Loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF) from the trifluoromethyl group.

Cleavage of the C-C bond between the aromatic ring and the CF₃ group.

Analyzing these fragmentation patterns helps to confirm the presence and location of the methoxy and trifluoromethyl substituents.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Fragment Ion) | Possible Identity |

|---|---|

| 206.0554 | [M]⁺ |

| 191.0319 | [M - CH₃]⁺ |

| 171.0425 | [M - F - H₂O]⁺ |

| 163.0369 | [M - CH₃ - CO]⁺ |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Conformational and Intermolecular Interaction Research

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of the molecule. Each functional group has characteristic absorption or scattering frequencies.

For this compound, FT-IR and Raman spectra would be expected to show:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are found just below 3000 cm⁻¹. vscht.cz

C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-ether C-O asymmetric stretch is a strong band typically found between 1200 and 1275 cm⁻¹, while the symmetric stretch is often weaker and appears around 1020-1075 cm⁻¹. spectroscopyonline.comblogspot.com

C-F stretching: The C-F bonds of the CF₃ group will produce very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region.

These techniques are also sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding (though not dominant for this molecule) or dipole-dipole interactions in the solid state.

X-ray Crystallography for Solid-State Structure Determination and Polymorph Research

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uq.edu.auazolifesciences.com If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. rigaku.com This data confirms the connectivity and reveals the preferred conformation of the molecule in the crystal lattice.

Furthermore, X-ray crystallography is essential for polymorph research. Polymorphs are different crystalline forms of the same compound, which can have different physical properties. By analyzing the crystal structure, one can understand the packing arrangements and intermolecular interactions that define each polymorphic form. This is crucial for controlling the physical properties of the solid material.

Chromatographic Techniques for Purity Assessment and Impurity Profiling Research

Chromatographic methods are vital for separating this compound from any impurities, which may include starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Research

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. A robust HPLC method can separate the main compound from closely related impurities, allowing for their detection and quantification.

The development of a purity method for this compound would typically involve a reversed-phase approach.

Stationary Phase: A C18 column is a common starting point due to its versatility in separating moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an aqueous solvent (like water) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute any more nonpolar impurities.

Detection: A UV detector would be suitable, as the benzene ring is a chromophore. The detection wavelength would be optimized by acquiring a UV spectrum of the compound to find its absorbance maximum.

Method Validation: The developed method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantifying the purity of this compound and its impurities.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

This systematic application of advanced analytical methodologies ensures a thorough characterization of this compound, confirming its identity, structure, and purity.

Gas Chromatography (GC) for Volatile Impurity Analysis Research

Gas Chromatography (GC) is a pivotal analytical technique for the separation and quantification of volatile and semi-volatile impurities in chemical compounds. In the context of this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), provides a robust method for ensuring its purity. The methodology is adept at identifying and quantifying residual solvents, starting materials, and by-products from the synthesis process, which are critical for quality control.

Research into the volatile impurity profile of this compound typically employs a high-resolution capillary column. A commonly utilized stationary phase for such aromatic compounds is a mid-polarity phase, such as a (14%-cyanopropyl-phenyl)-methylpolysiloxane, which offers excellent selectivity for a range of potential impurities.

In a representative analytical study, a sample of this compound was dissolved in a high-purity solvent, such as dichloromethane (B109758), and injected into the GC system. The analysis was performed using a temperature gradient to ensure the effective separation of impurities with varying boiling points. The mass spectrometer detector allows for the identification of the separated components by comparing their mass spectra with established libraries and fragmentation patterns.

The following table summarizes hypothetical findings from a GC-MS analysis of a this compound sample, illustrating the identification and quantification of potential volatile impurities.

| Impurity Name | Retention Time (min) | Detected Ion (m/z) | Concentration (ppm) |

| Dichloromethane | 3.5 | 49, 84, 86 | 50 |

| Toluene | 7.2 | 91, 92 | 25 |

| 1,2-Dimethoxybenzene (B1683551) | 10.8 | 138, 123, 95 | 150 |

| 2-Chloro-1,3-dimethoxybenzene | 12.5 | 172, 157, 129 | 75 |

These results indicate the presence of residual solvent (Dichloromethane), a common starting material or solvent impurity (Toluene), and potential reaction by-products (1,2-Dimethoxybenzene and 2-Chloro-1,3-dimethoxybenzene). The quantification of these impurities is essential for ensuring the final product meets the required purity specifications for its intended application.

Chiral Chromatography for Enantiomeric Purity Research (if applicable to chiral analogues)

While this compound itself is an achiral molecule, chiral analogues are of significant interest in various fields, particularly in the development of pharmaceuticals and agrochemicals where enantiomeric purity is critical. Chirality in analogues can arise from the introduction of a stereocenter or through axial chirality in more complex structures, such as biphenyl (B1667301) derivatives where rotation around the aryl-aryl bond is restricted.

For the purpose of this discussion, we will consider a hypothetical chiral analogue: (R/S)-4-(2,3-dimethoxy-6-(trifluoromethyl)phenyl)-1-methylpiperidine. The enantiomers of such a compound could exhibit different biological activities and toxicological profiles. Therefore, the development of a reliable chiral chromatography method for their separation and the determination of enantiomeric excess (e.e.) is crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. The selection of the chiral stationary phase (CSP) is the most critical parameter in method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often effective for a wide range of chiral compounds.

In a research setting, various CSPs would be screened with different mobile phases to achieve optimal separation of the enantiomers of our hypothetical chiral analogue. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

The table below presents plausible results from the screening of different chiral columns for the separation of the enantiomers of (R/S)-4-(2,3-dimethoxy-6-(trifluoromethyl)phenyl)-1-methylpiperidine.

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.2 | 9.5 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | 85:15 | 7.5 | 8.1 | 1.2 |

| Cellulose tris(4-methylbenzoate) | 95:5 | 10.1 | 10.5 | 0.8 |

Based on these hypothetical findings, the Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides the best resolution (Rs > 1.5 is generally considered baseline separation), making it the most suitable choice for the accurate determination of the enantiomeric purity of this chiral analogue. This method would then be validated for linearity, accuracy, and precision to be used in a quality control environment.

Lack of Publicly Available Research Hinders Theoretical and Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite its defined chemical structure and properties, there is a notable absence of published research detailing its electronic structure, molecular orbital properties, and reaction mechanisms through computational chemistry methods.

This scarcity of specific data prevents a detailed analysis as requested. The foundational elements of such a study, including Density Functional Theory (DFT) calculations for ground state properties, high-accuracy electronic structure predictions using ab initio methods, and the analysis of frontier molecular orbitals (HOMO-LUMO), have not been documented for this particular compound in accessible scientific literature. Consequently, the creation of data tables and in-depth discussion of research findings is not possible without the underlying primary research.

Similarly, the elucidation of reaction mechanisms involving this compound through computational chemistry, which would involve transition state searches and the prediction of kinetic and thermodynamic parameters, remains an unexplored area in the public domain.

While general principles of computational chemistry and molecular orbital theory are well-established, their specific application and the resulting data for this compound are not available. Therefore, a scientifically accurate and detailed article on its theoretical and computational investigations cannot be generated at this time.

Theoretical and Computational Investigations of 2,3 Dimethoxybenzotrifluoride

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. For 2,3-dimethoxybenzotrifluoride, these investigations would be crucial in determining the preferred spatial arrangement of its substituent groups and how these arrangements influence its properties.

Exploration of Conformational Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation of the two methoxy (B1213986) groups (-OCH₃) and the trifluoromethyl group (-CF₃) relative to the benzene (B151609) ring. The interplay of steric hindrance and electronic effects governs the stability of different conformers.

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to map the potential energy surface of the molecule as a function of the dihedral angles between the substituent groups and the aromatic ring. This would reveal the global minimum energy conformation, representing the most stable structure, as well as other local minima and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-O-CH₃) | Dihedral Angle (C1-C2-O-CH₃) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 0° | 180° | 0.00 | 75.3 |

| B | 180° | 0° | 1.25 | 15.1 |

| C | 0° | 0° | 2.50 | 4.5 |

| D | 180° | 180° | 3.10 | 2.1 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Molecular dynamics (MD) simulations would further provide insights into the dynamic behavior of these conformers at finite temperatures. By simulating the motion of atoms over time, MD can reveal the flexibility of the molecule and the timescales of conformational transitions.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of a molecule. Computational methods, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant.

For this compound, solvents of varying polarity would likely have a differential impact on the stability of its conformers. Polar solvents might stabilize more polar conformers through dipole-dipole interactions. The reactivity of the molecule, particularly at the aromatic ring or the substituent groups, would also be modulated by the solvent's ability to stabilize transition states or solvate reactants and products.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

Nuclear Magnetic Resonance Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical prediction of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, can be achieved with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT.

For this compound, predicting the ¹⁹F NMR chemical shift of the trifluoromethyl group would be of particular interest. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. Computational models can accurately predict these shifts, aiding in the characterization of the molecule. Similarly, the prediction of ¹H and ¹³C chemical shifts for the aromatic and methoxy protons and carbons would provide a complete theoretical NMR profile of the molecule.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | OCH₃ (at C2) | 3.85 |

| ¹H | OCH₃ (at C3) | 3.90 |

| ¹H | Aromatic | 7.10 - 7.50 |

| ¹³C | CF₃ | 125.4 |

| ¹³C | OCH₃ | 56.2, 56.5 |

| ¹³C | Aromatic | 115.0 - 150.0 |

| ¹⁹F | CF₃ | -62.5 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results.

For this compound, the calculated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the C-F, C-O, C-H, and C=C bonds. For example, the C-F stretching modes of the trifluoromethyl group are expected to appear as strong bands in the IR spectrum in the 1100-1300 cm⁻¹ region. The C-O stretching of the methoxy groups would also give rise to distinct peaks. These theoretical predictions are invaluable for assigning the bands observed in experimental spectra.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3050-3100 | Medium | Strong |

| C-H Stretch (Methoxy) | 2850-2950 | Medium | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Strong | Strong |

| C-O Stretch (Methoxy) | 1020-1250 | Strong | Medium |

| C-F Stretch (Trifluoromethyl) | 1100-1300 | Very Strong | Weak |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Applications of 2,3 Dimethoxybenzotrifluoride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of methoxy (B1213986) and trifluoromethyl groups on the benzene (B151609) ring makes 2,3-Dimethoxybenzotrifluoride a promising starting material for the synthesis of more complex organic molecules. These functional groups can be chemically modified or can direct further reactions to introduce additional complexity, leading to the creation of novel molecular architectures for various applications.

Scaffolds for Advanced Materials Research

The benzotrifluoride (B45747) moiety is a common feature in advanced materials due to the unique properties conferred by the trifluoromethyl group, such as thermal stability, chemical resistance, and altered electronic characteristics. Similarly, dimethoxybenzene derivatives are utilized in the synthesis of functional polymers. The combination of these features in this compound makes it a candidate for creating scaffolds for new materials.

This compound can be envisioned as a precursor to monomers for specialty polymers. By introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the aromatic ring, it could be transformed into a monomer. The resulting polymers would incorporate the dimethoxy and trifluoromethyl functionalities, which could impart desirable properties to the final material. For instance, polymers derived from dimethoxyphenol-based monomers have been shown to possess high glass transition temperatures and thermal stability. The inclusion of a trifluoromethyl group could further enhance these properties and also introduce hydrophobicity and oleophobicity.

Table 1: Potential Properties of Polymers Derived from this compound-based Monomers

| Property | Potential Influence of this compound Moiety |

| Thermal Stability | The C-F bonds in the trifluoromethyl group are very strong, potentially increasing the overall thermal stability of the polymer. |

| Chemical Resistance | The fluorine atoms can shield the polymer backbone from chemical attack. |

| Dielectric Constant | Fluorinated polymers often exhibit low dielectric constants, making them suitable for microelectronics applications. |

| Optical Properties | The aromatic and methoxy groups may contribute to specific refractive index or transparency characteristics. |

| Solubility | The presence of both polar (methoxy) and nonpolar (trifluoromethyl) groups could lead to unique solubility profiles. |

This table presents hypothetical properties based on the known effects of the constituent functional groups in other polymeric systems.

In coordination chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. Aromatic compounds containing both electron-donating and electron-withdrawing groups can act as versatile ligands. The methoxy groups on this compound can act as coordination sites for metal ions, while the trifluoromethyl group can modulate the electronic properties of the ligand and, consequently, the resulting metal complex.

By functionalizing this compound with additional donor atoms (e.g., nitrogen or phosphorus), it can be converted into a multidentate ligand. The steric and electronic properties of such ligands can be fine-tuned by the substituents on the benzene ring. For example, trifluoromethylated phenanthroline ligands have been shown to influence the excited-state dynamics of copper(I) complexes. Similarly, ligands derived from this compound could be used to create novel metal complexes with interesting catalytic, photophysical, or magnetic properties.

Intermediates for Agrochemical Development Research

The benzotrifluoride scaffold is a key component in a significant number of modern agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethyl group is known to enhance the biological activity, metabolic stability, and lipophilicity of these compounds, which are critical parameters for their efficacy. For example, trifluralin (B1683247) and fluometuron (B1672900) are well-known herbicides containing the trifluoromethylphenyl group.

This compound could serve as a valuable intermediate in the synthesis of new agrochemical candidates. The methoxy groups can be used as handles for further chemical transformations to build more complex structures. For instance, the methoxy groups could be demethylated to phenols, which can then be converted to ethers or esters, common functionalities in agrochemicals. The substitution pattern on the aromatic ring can also influence the selectivity and mode of action of the final product.

Table 2: Examples of Agrochemicals with Trifluoromethylphenyl Scaffolds

| Agrochemical | Type | Key Structural Feature |

| Trifluralin | Herbicide | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |

| Fluometuron | Herbicide | N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea |

| Fipronil | Insecticide | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile |

| Flutolanil | Fungicide | N-[3-(1-Methylethoxy)phenyl]-2-(trifluoromethyl)benzamide |

This table provides examples of existing agrochemicals to illustrate the importance of the trifluoromethylphenyl moiety.

Building Blocks for Fluorescent Probes and Dyes Research

Fluorescent probes and dyes are essential tools in various scientific disciplines, including biology, medicine, and materials science. The fluorescence properties of a molecule are highly dependent on its electronic structure. The introduction of a trifluoromethyl group into a fluorophore can significantly impact its photophysical properties, often leading to increased photostability and quantum yield.

This compound could be a valuable building block for the synthesis of novel fluorescent probes and dyes. The dimethoxybenzene core is a known component of some fluorescent molecules. The combination with a trifluoromethyl group could lead to dyes with desirable properties, such as large Stokes shifts and enhanced brightness. For example, trifluoromethylated rhodamine dyes have been developed and exhibit improved fluorogenicity and near-infrared emission profiles. By incorporating the this compound scaffold into larger conjugated systems, it may be possible to create new fluorescent materials with tailored absorption and emission characteristics.

Role in Methodological Organic Chemistry Development

Beyond its direct application in the synthesis of functional molecules, this compound can also serve as a substrate in the development of new synthetic methodologies. The presence of multiple, distinct functional groups on the aromatic ring provides a platform for exploring the selectivity and scope of new chemical reactions.

For instance, the development of novel C-H activation or cross-coupling reactions could be tested on this compound to investigate the directing effects of the methoxy and trifluoromethyl groups. The electron-rich nature of the ring due to the methoxy groups, combined with the deactivating effect of the trifluoromethyl group, presents an interesting challenge for regioselective functionalization. Furthermore, the development of new methods for the synthesis of fluorinated organic compounds is an active area of research, and this compound could be a useful model compound for such studies. The unique electronic properties of fluorinated aromatic compounds often lead to unexpected reactivity, providing opportunities for the discovery of novel transformations.

Substrate for Developing New Reaction Methodologies

There is a lack of specific studies where this compound has been employed as a primary substrate for the development of novel reaction methodologies. General methods for the trifluoromethylation of aromatic compounds are known, and it is plausible that this compound could be synthesized through such methods. For instance, studies on the photochemical trifluoromethylation of dimethoxybenzene isomers have been conducted, leading to a mixture of products. However, these studies focus on the trifluoromethylation reaction itself rather than the subsequent use of the isolated isomers, such as this compound, to develop new synthetic transformations.

Emerging Research Directions and Future Perspectives for 2,3 Dimethoxybenzotrifluoride

Integration into Supramolecular Chemistry and Self-Assembly Systems

The structural features of 2,3-dimethoxybenzotrifluoride, specifically the presence of hydrogen bond acceptors (methoxy groups) and a potentially interactive trifluoromethyl group, suggest its utility as a building block in supramolecular chemistry. The methoxy (B1213986) groups can participate in hydrogen bonding with complementary donor molecules, while the trifluoromethyl group can engage in non-covalent interactions such as halogen bonding and dipole-dipole interactions. These interactions can be harnessed to direct the self-assembly of molecules into ordered, functional architectures.

Research on related dimethoxybenzene derivatives has demonstrated their ability to form intricate supramolecular structures through hydrogen bonding and π-π stacking interactions. It is plausible that this compound could be similarly employed to create novel liquid crystals, gels, or crystalline co-assemblies with tailored properties. The trifluoromethyl group, with its unique electronic nature, could introduce additional control over the self-assembly process, potentially leading to materials with interesting optical or electronic properties.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Systems

| Interacting Group on this compound | Potential Complementary Group | Type of Interaction |

| Methoxy Group (-OCH₃) | -OH, -NH₂, -COOH | Hydrogen Bonding |

| Trifluoromethyl Group (-CF₃) | Electron-rich aromatic rings, Lewis bases | Halogen Bonding, Dipole-Dipole |

| Aromatic Ring | Other aromatic rings | π-π Stacking |

Advanced Functionalization Strategies and Chemo- and Regioselectivity Challenges

The functionalization of the this compound core presents both opportunities and challenges in synthetic chemistry. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the methoxy groups are electron-donating and ortho-, para-directing. This opposing influence on the aromatic ring's reactivity and selectivity requires careful consideration when planning synthetic transformations.

Advanced functionalization strategies for trifluoromethylated aromatic compounds often involve metal-catalyzed cross-coupling reactions or direct C-H activation. rsc.orgnih.gov These methods could be applied to introduce a variety of substituents onto the this compound scaffold. However, achieving high chemo- and regioselectivity will be a key challenge. For instance, in an electrophilic substitution reaction, the position of substitution will be a delicate balance between the activating effect of the methoxy groups and the deactivating, meta-directing effect of the trifluoromethyl group. A detailed study of the reaction conditions, including the choice of catalyst and solvent, would be necessary to control the outcome of such reactions. nih.gov

Table 2: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

| Position on Aromatic Ring | Directing Influence of -OCH₃ Groups | Directing Influence of -CF₃ Group | Predicted Major Product(s) |

| 4 | Ortho to one -OCH₃, Para to the other | Meta | Potential site of substitution |

| 5 | Meta to both -OCH₃ groups | Ortho | Less likely site of substitution |

| 6 | Ortho to one -OCH₃ | Para | Potential site of substitution |

Photophysical and Electrochemical Research Directions

The incorporation of both electron-donating and electron-withdrawing groups onto the same aromatic ring suggests that this compound and its derivatives could possess interesting photophysical and electrochemical properties. The intramolecular charge transfer (ICT) character that can arise from such substitution patterns is often associated with fluorescence and solvatochromism.

Studies on other benzotrifluoride (B45747) derivatives have shown that the trifluoromethyl group can significantly influence their photophysical properties, including their absorption and emission spectra. acs.org Similarly, the electrochemical behavior of dimethoxybenzene derivatives has been investigated, revealing their redox properties. researchgate.netacs.org Future research could focus on synthesizing a library of this compound derivatives with various substituents to tune their photophysical and electrochemical characteristics. This could lead to the development of new fluorescent probes, organic light-emitting diode (OLED) materials, or redox-active compounds.

Microfluidic and Flow Chemistry Approaches for this compound Synthesis and Derivatization

Microfluidic and flow chemistry technologies offer significant advantages for the synthesis and derivatization of fine chemicals, including improved safety, higher efficiency, and better process control. encyclopedia.pubchimia.ch The synthesis of fluorinated aromatic compounds, which can sometimes involve hazardous reagents or highly exothermic reactions, is particularly well-suited for these technologies.

The application of microfluidic reactors for the synthesis of this compound could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov Furthermore, flow chemistry setups could be used for the high-throughput screening of reaction conditions for the functionalization of the this compound core, accelerating the discovery of new derivatives with desired properties. nih.govnih.gov

Outlook on Future Industrial and Academic Relevance

The versatile nature of the benzotrifluoride moiety makes it a valuable building block in the pharmaceutical and agrochemical industries. chemimpex.commarkwideresearch.comresearchandmarkets.com The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The presence of two methoxy groups on the this compound scaffold provides handles for further synthetic modification, allowing for the creation of a diverse range of complex molecules.

From an academic perspective, this compound serves as an excellent model system for studying the interplay of electronic effects in aromatic systems and for developing novel synthetic methodologies. The challenges associated with its selective functionalization will likely spur innovation in the fields of catalysis and organic synthesis. As our understanding of the properties and reactivity of this compound grows, its potential applications in materials science, medicinal chemistry, and other areas are expected to expand significantly.

Q & A

Q. Basic :

- NMR : ¹H NMR (δ 3.8–4.0 ppm for methoxy protons), ¹⁹F NMR (δ -60 to -70 ppm for CF₃ group) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 252.08 for C₉H₉F₃O₂) .

Advanced : Q : How to address conflicting ¹H NMR data caused by fluorine coupling? A : Use 2D NMR (COSY, HSQC) to decouple fluorine-proton interactions. Computational modeling (DFT-based NMR chemical shift prediction) can validate assignments .

How does this compound behave under varying storage conditions?

Q. Basic :

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to electron-withdrawing CF₃. Store under inert gas (Ar/N₂) at -20°C in amber vials .

- Degradation Study : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced : Q : What mechanistic insights explain its pH-dependent degradation? A : Acidic conditions protonate methoxy groups, increasing electron density and accelerating hydrolysis. Kinetic studies (Arrhenius plots) can quantify activation energy .

What derivatives of this compound are synthetically accessible, and what are their applications?

Q. Basic :

- Ester Derivatives : React with acyl chlorides (e.g., acetyl chloride) to form esters for probing lipophilicity in drug design .

- Amine Derivatives : Reductive amination (NaBH₃CN/NH₃) generates amine analogs for bioactivity screening .

Advanced : Q : How to optimize regioselectivity in electrophilic substitution reactions? A : Use directing groups (e.g., -NO₂) temporarily installed at specific positions, followed by removal post-functionalization. Computational Fukui indices predict reactive sites .

How can computational tools predict the reactivity of this compound?

Q. Basic :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict bond dissociation energies and reaction pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Advanced : Q : How to validate computational predictions of its electrophilic aromatic substitution sites? A : Compare calculated Fukui indices (electron-rich regions) with experimental halogenation results (e.g., bromine selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.